Enantiomeric Divergence: (4R,6R) vs. (4S,6S) as Distinct Regulatory Entities
The (4R,6R) isomer (CAS 521974‑01‑6) is the enantiomer of the (4S,6S) isomer (CAS 521974‑00‑5). Although the two compounds possess identical physicochemical bulk properties (e.g., molecular weight 278.77 g mol⁻¹, identical predicted log P), they are assigned discrete pharmacopoeial identifiers—Rosuvastatin Related Compound 8 for the (4R,6R) isomer and Rosuvastatin Related Compound 7 for the (4S,6S) isomer —and are resolved under standard chiral HPLC conditions . The (4R,6R) isomer is supplied as a certified impurity standard with a typical chromatographic purity of ≥98 % (HPLC) , while the (4S,6S) isomer is also available at similar purity levels, confirming that stereochemical identity, not merely chemical purity, is the decisive procurement criterion.
| Evidence Dimension | Stereochemical identity and pharmacopoeial classification |
|---|---|
| Target Compound Data | CAS 521974‑01‑6; (4R,6R) configuration; Rosuvastatin Related Compound 8 / Impurity 87; purity ≥98 % (HPLC) |
| Comparator Or Baseline | CAS 521974‑00‑5; (4S,6S) configuration; Rosuvastatin Related Compound 7 / Impurity 95; purity ≥98 % (HPLC) |
| Quantified Difference | Opposite optical rotation; distinct pharmacopoeial names and impurity codes; baseline separation achievable on chiral stationary phases . |
| Conditions | Pharmacopoeial nomenclature systems (USP/EP); chiral HPLC analysis with polysaccharide-based columns |
Why This Matters
Procurement of the incorrect enantiomer leads to misidentification of impurities, analytical method failure, and potential rejection of regulatory dossiers.
- [1] Patent CN107525877A. Method for separating and determining rosuvastatin tert-butyl ester and its optical isomer by liquid chromatography. View Source
